molecular formula C4H8N4O5S B052005 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate CAS No. 329351-43-1

3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate

Cat. No.: B052005
CAS No.: 329351-43-1
M. Wt: 224.2 g/mol
InChI Key: RHMSRJURIHDMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate involves dissolving the corresponding compound in an appropriate solvent such as formic acid or methanol. Sulfuric acid is then added to initiate the reaction. After the reaction is complete, the product is separated and purified through standard techniques .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of automated systems for precise control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It participates in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives. Substitution reactions often result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopyrazole-4-carboxamide sulfate
  • 5-Amino-1H-pyrazole-4-carboxylic amide sulfate

Uniqueness

3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate is unique due to its stability in neutral and weak acidic conditions, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions also sets it apart from similar compounds .

Properties

IUPAC Name

5-amino-1H-pyrazole-4-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.H2O4S/c5-3-2(4(6)9)1-7-8-3;1-5(2,3)4/h1H,(H2,6,9)(H3,5,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMSRJURIHDMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284007
Record name 1h-pyrazole-4-carboxamide, 3-amino-, sulfate(2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27511-79-1, 329351-43-1, 21689-53-2
Record name 3-Amino-1H-pyrazole-4-carboxamide sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27511-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-carboxamidopyrazole monosulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329351431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1h-pyrazole-4-carboxamide, 3-amino-, sulfate(2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4-CARBOXAMIDOPYRAZOLE MONOSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY1UXE1VGT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.